molecular formula C26H26N4O4 B11166391 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B11166391
M. Wt: 458.5 g/mol
InChI Key: PRQPBOQAHSYFEH-UHFFFAOYSA-N
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Description

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common approach includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide apart is its specific combination of functional groups and the pyrido[1,2-a]benzimidazole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C26H26N4O4/c1-16-18(26(32)30-21-7-5-4-6-20(21)29-25(30)19(16)15-27)9-11-24(31)28-13-12-17-8-10-22(33-2)23(14-17)34-3/h4-8,10,14,29H,9,11-13H2,1-3H3,(H,28,31)

InChI Key

PRQPBOQAHSYFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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